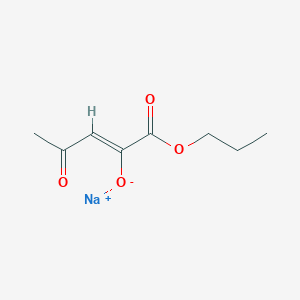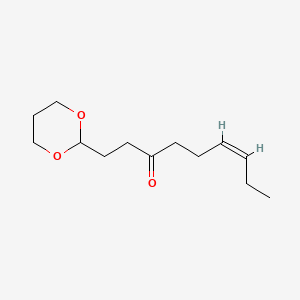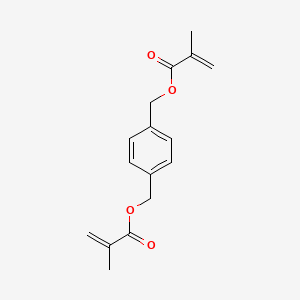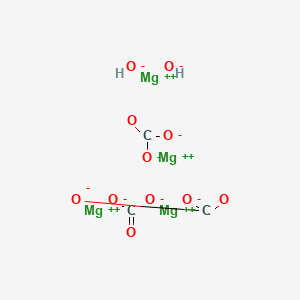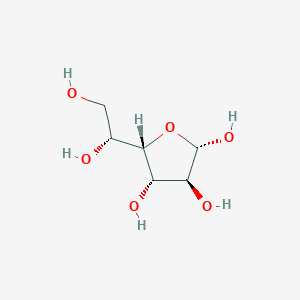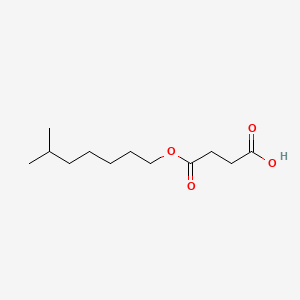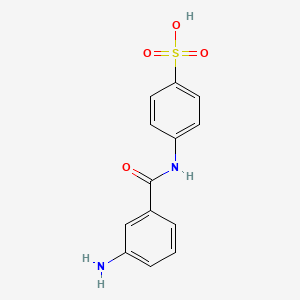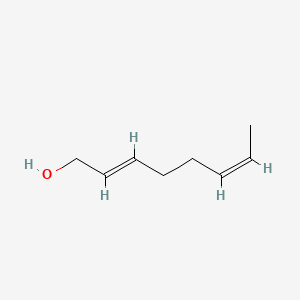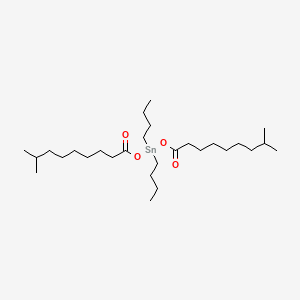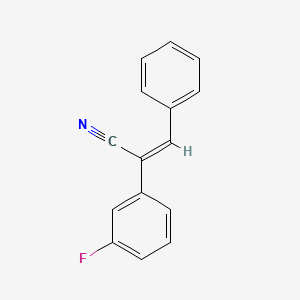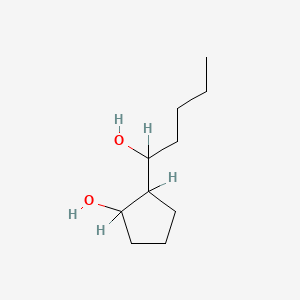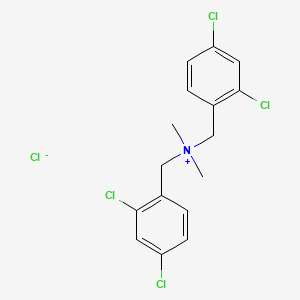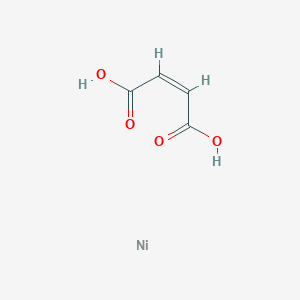
Nickel(II) fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(II) fumarate is a coordination compound consisting of nickel(II) ions and fumarate anions Fumarate is the conjugate base of fumaric acid, a naturally occurring organic acid found in many plants and animals
Synthetic Routes and Reaction Conditions:
Direct Reaction: this compound can be synthesized by reacting nickel(II) chloride with fumaric acid in an aqueous solution. The reaction is typically carried out at room temperature and requires constant stirring to ensure complete mixing.
Precipitation Method: Another method involves the precipitation of this compound from a solution containing nickel(II) ions and fumarate ions. The solution is slowly evaporated to allow the formation of crystals.
Industrial Production Methods: Industrial production of this compound involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and advanced purification techniques to obtain the desired compound with minimal impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form nickel(III) fumarate or other oxidized products.
Reduction: Reduction reactions can convert this compound to nickel(I) fumarate or elemental nickel.
Substitution: Substitution reactions involve the replacement of the nickel(II) ion with other metal ions, leading to the formation of mixed-metal fumarates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Various metal salts can be used as substitutes, depending on the desired product.
Major Products Formed:
Oxidation: Nickel(III) fumarate, nickel oxides.
Reduction: Nickel(I) fumarate, elemental nickel.
Substitution: Mixed-metal fumarates, such as nickel-cobalt fumarate.
Scientific Research Applications
Nickel(II) fumarate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity, including its role in enzyme inhibition and metal ion transport.
Medicine: this compound is investigated for its therapeutic properties, such as its use in cancer treatment and as an anti-inflammatory agent.
Industry: It is utilized in the production of pigments, coatings, and other industrial materials due to its unique chemical properties.
Mechanism of Action
Nickel(II) fumarate is compared with other similar compounds, such as cobalt(II) fumarate and copper(II) fumarate. These compounds share similar structures but differ in their metal centers, leading to variations in their chemical and biological properties. This compound is unique in its ability to catalyze specific reactions and its potential therapeutic applications.
Comparison with Similar Compounds
Cobalt(II) fumarate
Copper(II) fumarate
Iron(II) fumarate
Manganese(II) fumarate
Properties
CAS No. |
6283-67-6 |
|---|---|
Molecular Formula |
C4H4NiO4 |
Molecular Weight |
174.77 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;nickel |
InChI |
InChI=1S/C4H4O4.Ni/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1-; |
InChI Key |
BHIJGQUZXXURRH-ODZAUARKSA-N |
Isomeric SMILES |
C(=C\C(=O)O)\C(=O)O.[Ni] |
Canonical SMILES |
C(=CC(=O)O)C(=O)O.[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


